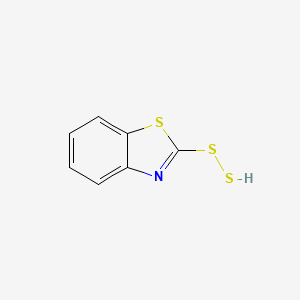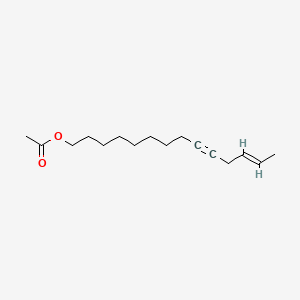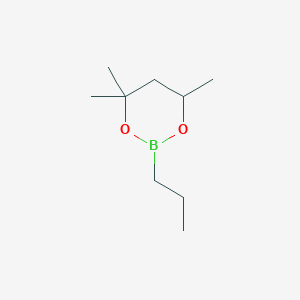![molecular formula C10H21ClO2S B14460631 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL CAS No. 67812-05-9](/img/structure/B14460631.png)
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL is an organic compound that features a unique combination of functional groups, including a butylsulfanyl group, a propoxy group, and a chloropropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL typically involves the reaction of 3-chloropropan-1-ol with 3-(butylsulfanyl)propyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropan-1-ol attacks the electrophilic carbon of the butylsulfanylpropyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloropropanol moiety can be reduced to a propanol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Propanol derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The chloropropanol moiety can undergo substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
- 3-(Butylsulfanyl)propanoic acid
- 3-(tert-Butylsulfanyl)propanoic acid
- 3-(Butylsulfonyl)propanol
Comparison: 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL is unique due to the presence of both a butylsulfanyl group and a chloropropanol moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
67812-05-9 |
|---|---|
Fórmula molecular |
C10H21ClO2S |
Peso molecular |
240.79 g/mol |
Nombre IUPAC |
1-(3-butylsulfanylpropoxy)-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H21ClO2S/c1-2-3-6-14-7-4-5-13-9-10(12)8-11/h10,12H,2-9H2,1H3 |
Clave InChI |
ICFZTUYQJYPWHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCCCOCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


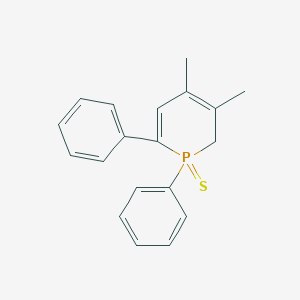
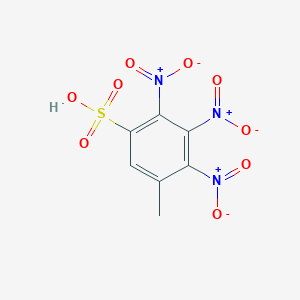
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
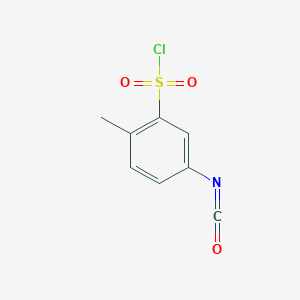
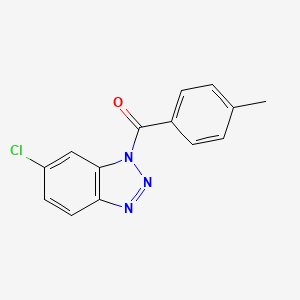

![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
